Cas no 1261913-86-3 (6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid)

6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid
- [1,1'-Biphenyl]-2-carboxylic acid, 3-chloro-3'-[(dimethylamino)sulfonyl]-
- 2-Chloro-6-[3-(dimethylsulfamoyl)phenyl]benzoic acid
-
- MDL: MFCD18322976
- インチ: 1S/C15H14ClNO4S/c1-17(2)22(20,21)11-6-3-5-10(9-11)12-7-4-8-13(16)14(12)15(18)19/h3-9H,1-2H3,(H,18,19)
- InChIKey: YYLXNBLYWJSTLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(=O)O)C1=CC=CC(=C1)S(N(C)C)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 502
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 83.1
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330255-5 g |
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |
1261913-86-3 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB330255-5g |
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; . |
1261913-86-3 | 95% | 5g |
€1159.00 | 2025-03-19 |
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acidに関する追加情報
Recent Advances in the Study of 6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS: 1261913-86-3)
6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS: 1261913-86-3) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the compound's role as a modulator of specific biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid exhibits potent inhibitory activity against certain enzymes involved in inflammatory responses. This finding suggests its potential as a lead compound for developing anti-inflammatory drugs.
In addition to its anti-inflammatory properties, recent investigations have explored its application in oncology. Preliminary in vitro studies have shown that the compound can induce apoptosis in cancer cell lines by targeting specific signaling pathways. These results, though still in the early stages, highlight the compound's versatility and potential for multi-therapeutic applications.
The synthesis of 6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid has also been optimized in recent years. A 2022 patent application detailed a novel, high-yield synthesis method that reduces production costs and improves scalability. This advancement is crucial for facilitating further preclinical and clinical studies.
Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its bioavailability and metabolic stability, requires further investigation. Ongoing research aims to address these issues through structural modifications and formulation improvements.
In conclusion, 6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS: 1261913-86-3) represents a promising candidate for drug development, with applications spanning inflammation and oncology. Continued research and optimization will be essential to fully realize its therapeutic potential.
1261913-86-3 (6-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid) 関連製品
- 111031-41-5(5-2-(Ethylsulfonyl)propyl-2-(1-oxopropyl)-1,3-cyclohexanedione)
- 2172525-49-2(dimethyl(3-{4-(methylamino)methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-1-yl}propyl)amine)
- 681222-45-7(N-4-(4-ethylphenyl)-1,3-thiazol-2-yl-2-{2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl}acetamide)
- 1805911-49-2(Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)
- 45874-38-2(1-Aminoquinolin-1-ium)
- 13315-71-4(2,4-Dimethyl a-Carboline)
- 2172396-51-7(benzyl 3-(chlorosulfonyl)methyl-3-methylpyrrolidine-1-carboxylate)
- 2171143-75-0((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyl-3-phenylpropanamidopropanoic acid)
- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
